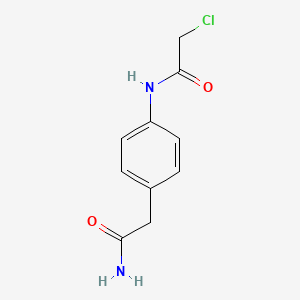![molecular formula C14H15N3O3S B7557592 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases.
Mecanismo De Acción
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide works by inhibiting HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn alters gene expression and ultimately leads to cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide also affects non-histone proteins, including transcription factors and other signaling molecules, leading to a wide range of biological effects.
Biochemical and Physiological Effects
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to affect immune responses, inflammation, and neuronal activity. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has limitations in terms of its potency and selectivity, which can affect its efficacy and potential side effects. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
Future research on 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should focus on improving its potency and selectivity, as well as investigating its potential use in combination with other cancer therapies. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should be further studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders. New synthesis methods and purification techniques should also be developed to improve the availability of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide for research purposes.
Conclusion
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. It works by inhibiting HDAC enzymes, leading to an increase in histone acetylation and ultimately inducing cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has a wide range of biological effects and has been investigated for its potential use in combination with other cancer therapies. Future research should focus on improving its potency and selectivity, as well as investigating its potential use in other diseases.
Métodos De Síntesis
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by amination with methylsulfonamide, and finally coupling with 3-aminophenylbenzoic acid. The final product is obtained after purification through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lung, breast, and colon cancer. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has also been investigated for its potential use in treating other diseases such as HIV, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-16-21(19,20)13-7-3-6-12(9-13)17-14(18)10-4-2-5-11(15)8-10/h2-9,16H,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBQRBJPYCAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)


![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)